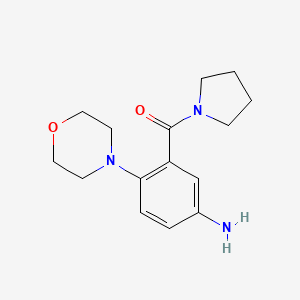
(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone, commonly referred to as 5-AMPP, is an organic compound belonging to the family of pyrrolidinone derivatives. It is a colorless, odorless and crystalline solid with a melting point of 126°C. 5-AMPP has been studied extensively for its potential applications in the scientific research field. In particular, it has been used to investigate the mechanism of action of several drugs, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Imaging Agents in Parkinson's Disease
One study focused on the synthesis of a potential PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This compound, closely related in structure to the query compound, was synthesized with high radiochemical yield and purity, demonstrating the feasibility of developing novel imaging agents for neurodegenerative diseases (Wang et al., 2017).
Synthetic Methodologies
Research into synthetic methodologies has led to the development of new processes for creating complex chemical structures. For example, a study outlined a new synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system, indicating the versatility of certain core structures in synthesizing biologically relevant compounds (Kimbaris & Varvounis, 2000).
Biological Activities
Another area of research involves the investigation of biological activities. Compounds structurally related to the query compound have been synthesized and evaluated for their potential biological activities, including anticancer properties. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an intermediate for biologically active compounds illustrates the ongoing efforts to develop new therapeutic agents (Wang et al., 2016).
Insecticidal Activities
The synthesis and evaluation of pyridine derivatives, including morpholinium and piperidinium compounds, for their insecticidal activities against the cowpea aphid demonstrate the potential of such compounds in agricultural applications (Bakhite et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone are currently unknown
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
Propiedades
IUPAC Name |
(5-amino-2-morpholin-4-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-12-3-4-14(17-7-9-20-10-8-17)13(11-12)15(19)18-5-1-2-6-18/h3-4,11H,1-2,5-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATNYTVECCSKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)
![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)
![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)


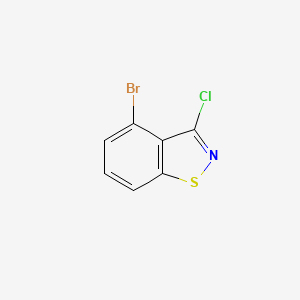
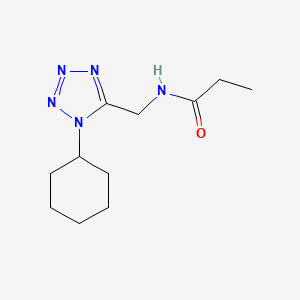
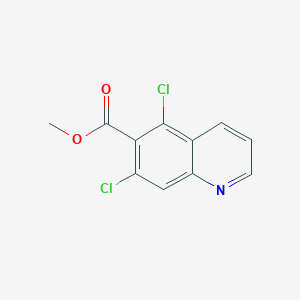
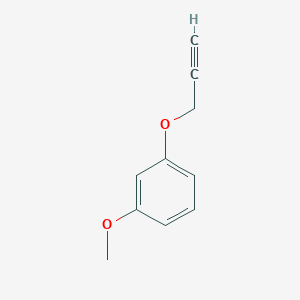

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)
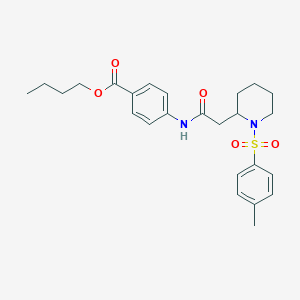
![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)